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Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,2-Difluoroethyl acetate (CAS No. 1550-44-3), a fluorinated organic compound of increasing
interest in medicinal chemistry and materials science. This document presents key quantitative
data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,2-Difluoroethyl
acetate, facilitating easy comparison and reference.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCIs) Frequency: 400 MHz

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

5.88 Triplet of triplets (tt) JHF =54.0,JHH=4.0 -CHF2

4.25 Triplet (t) JHH =4.0 -OCHa-

2.10 Singlet (s) - CHs-C(=0)-
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCIs) Frequency: 101 MHz

Chemical Shift () Multiplicity (due to Coupling Constant

ppm C-F coupling) (J) Hz Assignment
169.8 Singlet (s) - C=0

112.5 Triplet (t) JCF =242.0 -CHF2

65.1 Triplet () JCCF=26.0 -OCHa-

20.6 Singlet (s) - CHs-C(=0)-

9F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCIs) Frequency: 376 MHz

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

-124.5 Triplet (t) JFH =54.0 -CF2H

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm~12) Intensity Assignment

2990 Medium C-H stretch (alkane)
1750 Strong C=0 stretch (ester)
1375 Medium C-H bend (methyl)
1230 Strong C-O stretch (ester)
1050 Strong C-F stretch
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Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment
Assignment

124 5 [M]* (Molecular lon)
81 100 [M - CHsCOJ*

63 15 [CHF2CH2]*

51 95 [CHF2]*

43 80 [CHsCOJ*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of 2,2-Difluoroethyl acetate was dissolved in

0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Acquisition:

Spectral Width: 16 ppm.
Acquisition Time: 2.0 s.

Relaxation Delay: 1.0 s.

Pulse Program: Standard single-pulse sequence.
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¢ Number of Scans: 16.

e Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 250 ppm.

Acquisition Time: 1.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

Temperature: 298 K.

19F NMR Acquisition:

e Pulse Program: Proton-decoupled single-pulse sequence.
e Spectral Width: 200 ppm.

e Acquisition Time: 1.0 s.

o Relaxation Delay: 2.0 s.

e Number of Scans: 64.

e Temperature: 298 K.

» Reference: External CFCls at 0.0 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
Attenuated Total Reflectance (ATR) accessory.
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Procedure:

A background spectrum of the clean, empty ATR crystal was recorded.

o Asmall drop of neat 2,2-Difluoroethyl acetate was placed directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

e The sample spectrum was recorded over the range of 4000-400 cm~1.
o Atotal of 32 scans were co-added at a resolution of 4 cm~1.

e The final spectrum was presented in transmittance mode.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source.

GC Conditions:

e Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness).
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 Injector Temperature: 250 °C.

e Injection Volume: 1 pL (split ratio 50:1).

o Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at
10 °C/min to 200 °C.

MS Conditions:
 lonization Mode: Electron lonization (EIl) at 70 eV.
e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.
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e Mass Range: m/z 35-300.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of 2,2-Difluoroethyl acetate
is depicted in the following diagram.

Sample Preparation

2,2-Difluoroethyl acetate

A4
Mass Spectrometry NMR Spectroscopy IR Spectroscopy

Fragmentation Pattern 1H, 13C, 1°F Data Vibrational Modes
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,2-Difluoroethyl acetate.

» To cite this document: BenchChem. [Spectroscopic Data of 2,2-Difluoroethyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075174#spectroscopic-data-of-2-2-difluoroethyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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